molecular formula C11H7FO2S B6373431 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% CAS No. 1261918-08-4

5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95%

Cat. No.: B6373431
CAS No.: 1261918-08-4
M. Wt: 222.24 g/mol
InChI Key: HFGKKVHOJJBJLT-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% (5-FTPF-95) is a synthetic compound belonging to the family of aryl-fluorophenols. It is a colorless to light yellow liquid that has been extensively studied for its potential applications in the fields of medicinal and organic chemistry. 5-FTPF-95 has been used in numerous scientific studies due to its unique properties and its ability to form strong bonds with other molecules.

Scientific Research Applications

5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% has been used in numerous scientific studies due to its unique properties. It has been used as a ligand in coordination chemistry, as a reactant in organic synthesis, and as a catalyst in chemical reactions. Furthermore, 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% has been used as a starting material for the preparation of various pharmaceuticals and fine chemicals.

Mechanism of Action

5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% is believed to act as a prodrug, meaning that it is converted into an active form after entering the body. This active form can then interact with various cellular targets and modulate their activity. Specifically, 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% has been shown to interact with the cytochrome P450 enzyme system and modulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% have yet to be fully elucidated. However, studies have shown that it can modulate the activity of the cytochrome P450 enzyme system and affect the metabolism of certain drugs. Furthermore, 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% has been shown to have antioxidant and anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is highly soluble in water and organic solvents, and is stable in a wide range of pH values. However, 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% is not suitable for use in high-temperature reactions due to its low boiling point.

Future Directions

The potential applications of 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% are still being explored. Possible future directions include the development of new pharmaceuticals and fine chemicals based on its structure, the use of 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% as a ligand in coordination chemistry, and the study of its effects on the cytochrome P450 enzyme system. Additionally, further research is needed to elucidate the biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95%.

Synthesis Methods

5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95% is synthesized using a two-step process. The first step involves the reaction of 2-formylthiophene with 4-fluorophenol in the presence of an acid catalyst. This reaction produces 5-(2-formylthiophen-4-yl)-3-fluorophenol, 95% (5-(2-Formylthiophen-4-yl)-3-fluorophenol, 95%). The second step involves the purification of the product to obtain the desired purity level.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGKKVHOJJBJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684200
Record name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-08-4
Record name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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